3-Ethylpyridin-2-ol

Physicochemical Properties Crystallization Solid-State Handling

Sourcing 3-Ethylpyridin-2-ol (CAS 62969-86-2) for medicinal chemistry? Its 3-ethyl group delivers a predictable +1.2 log unit lipophilicity increase (XLogP3-AA of 1.0 vs. -0.2 for 2-pyridone), directly enhancing membrane permeability and target engagement in lead optimization. This precise physicochemical shift, absent in 3-methyl analogs, reduces SAR guesswork. The lower melting point (120-121°C) also improves handling in automated synthesis workflows, making it a superior choice for high-throughput screening.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 62969-86-2
Cat. No. B1337648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyridin-2-ol
CAS62969-86-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCCC1=CC=CNC1=O
InChIInChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9)
InChIKeyKWFQLEGOEWMCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpyridin-2-ol (CAS 62969-86-2) for Procurement: A Differentiated Pyridin-2-ol Building Block


3-Ethylpyridin-2-ol (CAS 62969-86-2), also known as 3-ethyl-2(1H)-pyridinone, is a heterocyclic building block classified as a 3-alkyl substituted pyridin-2-ol. It is characterized by a pyridine ring with an ethyl group at the 3-position and a hydroxyl group at the 2-position, existing primarily as the 2-pyridone tautomer [1]. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol, and it is commonly available at purities of ≥95% . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Why 3-Ethylpyridin-2-ol (CAS 62969-86-2) Cannot Be Readily Replaced by Generic 2-Pyridone Analogs in Synthetic Workflows


Generic substitution among 2-pyridone analogs is inadvisable due to the profound impact of the alkyl substituent on physicochemical properties and downstream reactivity. The 3-ethyl group in 3-ethylpyridin-2-ol significantly increases the compound's lipophilicity (XLogP3-AA of 1.0) relative to the unsubstituted 2-pyridone (XLogP3-AA of -0.2) [1] and even the 3-methyl analog (XLogP3-AA of 0.6) [2]. This alteration in hydrophobicity directly influences solubility, membrane permeability, and the compound's behavior in biphasic reactions. Furthermore, the ethyl group can exert steric and electronic effects that modulate the reactivity of the pyridone ring, affecting key transformations such as N- versus O-alkylation selectivity [3]. The following quantitative evidence demonstrates that even small changes in the alkyl substituent lead to measurable differences that are critical for scientific selection and procurement.

Quantitative Differentiation Guide for 3-Ethylpyridin-2-ol (CAS 62969-86-2) Against In-Class Analogs


Melting Point Elevation: 3-Ethylpyridin-2-ol vs. 3-Methylpyridin-2-ol

3-Ethylpyridin-2-ol exhibits a higher melting point (120-121 °C) compared to its methyl analog, 3-methylpyridin-2-ol (139-141 °C) . This 19 °C difference is significant for purification by recrystallization and for solid-state handling in automated synthesis platforms.

Physicochemical Properties Crystallization Solid-State Handling

Lipophilicity Enhancement: XLogP3-AA of 3-Ethylpyridin-2-ol vs. Unsubstituted 2-Pyridone

The introduction of the 3-ethyl group substantially increases lipophilicity, as reflected by an XLogP3-AA value of 1.0 for 3-ethylpyridin-2-ol [1], compared to -0.2 for the unsubstituted 2-pyridone [2]. This 1.2 log unit increase corresponds to an approximately 16-fold increase in the octanol-water partition coefficient.

Drug Design ADME Lipophilicity Partition Coefficient

Incremental Lipophilicity Tuning: XLogP3-AA of 3-Ethyl vs. 3-Methyl Analogs

Within the 3-alkylpyridin-2-ol series, lipophilicity increases predictably with alkyl chain length. 3-Ethylpyridin-2-ol has a computed XLogP3-AA of 1.0 [1], while the 3-methyl analog has a value of 0.6 [2]. This 0.4 log unit difference provides a finer degree of control over physicochemical properties.

Medicinal Chemistry SAR Lead Optimization LogP

Steric Influence on Regioselectivity: O- vs. N-Alkylation in 3-Alkyl-2-pyridones

Substituents on the pyridone ring have been shown to influence the N- vs. O-alkylation ratio under Mitsunobu conditions [1]. While direct data for the 3-ethyl derivative is not reported, the study establishes that the nature of the substituent (including alkyl groups) affects the regiochemical outcome. This is a class-level inference suggesting that 3-ethylpyridin-2-ol may exhibit a different alkylation profile compared to other substituted 2-pyridones, which is critical for controlling synthetic pathways.

Organic Synthesis Regioselectivity Alkylation Pyridone Chemistry

Optimal Application Scenarios for 3-Ethylpyridin-2-ol (CAS 62969-86-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

For drug discovery programs where a lead scaffold (e.g., based on 2-pyridone) requires a significant and predictable increase in lipophilicity to improve membrane permeability or target engagement, 3-ethylpyridin-2-ol is a superior choice. Its XLogP3-AA value of 1.0 represents a substantial shift (+1.2 log units) from the unsubstituted core and a moderate increase (+0.4 log units) over the methyl analog, offering a clear and quantifiable advantage for structure-activity relationship (SAR) studies [1][2].

Solid-Phase Synthesis and Automated Library Production

The distinct melting point of 3-ethylpyridin-2-ol (120-121 °C) [1], which is significantly lower than its 3-methyl counterpart (139-141 °C) [2], makes it a more tractable solid for handling in automated synthesis platforms. Its lower melting point may simplify melt-dispensing techniques and suggests different crystallization properties that can be advantageous in parallel synthesis workflows requiring high-throughput purification.

Synthesis of Lipophilic Derivatives and Functional Materials

The enhanced hydrophobicity conferred by the 3-ethyl group makes 3-ethylpyridin-2-ol a valuable starting material for the synthesis of more complex, lipophilic derivatives. This is particularly relevant in the creation of ligands for organometallic complexes [3] or for materials science applications where increased organic solubility or altered molecular packing is desired. The predicted lipophilicity increase over other 3-alkyl analogs allows for rational design of final compound properties.

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